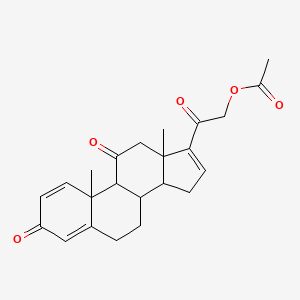
Stannane, cyclohexylhydroxyoxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, cyclohexylhydroxyoxo- is an organotin compound that features a tin atom bonded to a cyclohexyl group, a hydroxy group, and an oxo group. Organotin compounds are known for their versatility in organic synthesis and industrial applications. The unique structure of stannane, cyclohexylhydroxyoxo- allows it to participate in various chemical reactions, making it a valuable compound in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stannane, cyclohexylhydroxyoxo- can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with tin(IV) chloride, followed by hydrolysis to introduce the hydroxy and oxo groups. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tin compound.
Industrial Production Methods
In industrial settings, the production of stannane, cyclohexylhydroxyoxo- often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. Industrial production also emphasizes safety measures to handle the potentially toxic nature of organotin compounds.
Chemical Reactions Analysis
Types of Reactions
Stannane, cyclohexylhydroxyoxo- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The oxo group can be reduced to a hydroxy group under specific conditions.
Substitution: The tin atom can participate in substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like bromine or chlorine can react with the tin atom in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the oxo group results in a secondary alcohol.
Scientific Research Applications
Stannane, cyclohexylhydroxyoxo- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds have been studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of stannane, cyclohexylhydroxyoxo- in drug development and delivery systems.
Industry: It is employed in the production of polymers, coatings, and other materials due to its ability to catalyze various chemical reactions.
Mechanism of Action
The mechanism by which stannane, cyclohexylhydroxyoxo- exerts its effects involves the formation of reactive intermediates. The tin atom can form coordination complexes with other molecules, facilitating various chemical transformations. The hydroxy and oxo groups also play a role in the compound’s reactivity, allowing it to participate in redox reactions and nucleophilic substitutions.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.
Triphenyltin chloride: Used in organic synthesis and as a biocide.
Dibutyltin oxide: Employed in the production of polyurethanes and as a catalyst.
Uniqueness
Stannane, cyclohexylhydroxyoxo- is unique due to its specific combination of functional groups, which allows it to participate in a broader range of chemical reactions compared to other organotin compounds. Its structure provides a balance between reactivity and stability, making it a versatile reagent in both laboratory and industrial settings.
Properties
CAS No. |
22771-18-2 |
|---|---|
Molecular Formula |
C6H12O2Sn |
Molecular Weight |
234.87 g/mol |
IUPAC Name |
cyclohexyl-hydroxy-oxotin |
InChI |
InChI=1S/C6H11.H2O.O.Sn/c1-2-4-6-5-3-1;;;/h1H,2-6H2;1H2;;/q;;;+1/p-1 |
InChI Key |
LBRGAPKPFGAPFU-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)[Sn](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]phenyl]-2-methoxybenzoic acid](/img/structure/B12294902.png)




![(2S,3R,5S,5'R)-2-Acetoxy-4'aalpha-acetoxymethyl-5-(3-furyl)-2',3',4,5,6',7',8',8'abeta-octahydro-2'alpha-methyldispiro[furan-3(2H),1'(5'H)-naphthalene-5',2''-oxiran]-4'(4'aH)-one](/img/structure/B12294948.png)

![[4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12294957.png)
![2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12294960.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,6S)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12294963.png)
![4-[(4-Methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12294966.png)
![2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/structure/B12294967.png)

